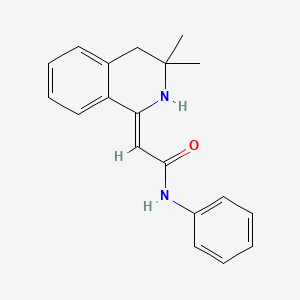![molecular formula C28H31N5O3S2 B11621907 9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621907.png)
9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-metil-2-[(3-morfolin-4-ilpropil)amino]-3-{(Z)-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona” es un compuesto orgánico complejo que pertenece a la clase de las pirido[1,2-a]pirimidin-4-onas. Los compuestos de esta clase son conocidos por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de moléculas tan complejas generalmente implica varios pasos, incluida la formación del núcleo de pirido[1,2-a]pirimidin-4-ona, seguida de la introducción de varios sustituyentes. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: para formar la estructura principal.
Reacciones de sustitución: para introducir grupos funcionales.
Reacciones de condensación: para unir diferentes partes de la molécula.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir:
Procesos catalíticos: para mejorar la eficiencia de la reacción.
Reactores de flujo continuo: para la producción a gran escala.
Técnicas de purificación: como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones podrían incluir:
Agentes oxidantes: como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: como el borohidruro de sodio o el hidruro de litio y aluminio.
Catalizadores: como paladio sobre carbono para reacciones de hidrogenación.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo:
Oxidación: podría producir cetonas o ácidos carboxílicos.
Reducción: podría producir alcoholes o aminas.
Sustitución: las reacciones podrían dar como resultado varios derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para la síntesis de moléculas más complejas o como reactivo en diversas reacciones orgánicas.
Biología
En biología, podría estudiarse por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina
En medicina, el compuesto podría investigarse por su potencial terapéutico, incluidas las propiedades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria
En la industria, podría encontrar aplicaciones en el desarrollo de nuevos materiales, productos farmacéuticos o agroquímicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implicaría su interacción con dianas moleculares específicas, como enzimas o receptores. Las vías involucradas podrían incluir:
Inhibición de la actividad enzimática: uniéndose al sitio activo.
Modulación de la actividad del receptor: actuando como agonista o antagonista.
Interferencia con las vías de señalización celular: .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares podrían incluir otras pirido[1,2-a]pirimidin-4-onas con diferentes sustituyentes. Los ejemplos podrían ser:
- 2-[(3-morfolin-4-ilpropil)amino]-3-{(Z)-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona
- 9-metil-2-[(3-morfolin-4-ilpropil)amino]-3-{(Z)-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-tiona
Singularidad
La singularidad de “9-metil-2-[(3-morfolin-4-ilpropil)amino]-3-{(Z)-[4-oxo-3-(2-feniletil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona” podría residir en sus sustituyentes específicos y las actividades biológicas o la reactividad química resultantes.
Propiedades
Fórmula molecular |
C28H31N5O3S2 |
|---|---|
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-20-7-5-13-32-25(20)30-24(29-11-6-12-31-15-17-36-18-16-31)22(26(32)34)19-23-27(35)33(28(37)38-23)14-10-21-8-3-2-4-9-21/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3/b23-19- |
Clave InChI |
QGJCKBKZAAKDDW-NMWGTECJSA-N |
SMILES isomérico |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5 |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621827.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621834.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11621845.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)

![N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B11621877.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621887.png)
![2-(morpholin-4-yl)ethyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11621900.png)
